

# A Comparative Guide to Antimalarial Agent MMV371: Parenteral vs. Oral Administration

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## **Compound of Interest**

Compound Name: *Antimalarial agent 37*

Cat. No.: *B12381111*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the long-acting injectable antimalarial candidate MMV371 and its orally administered parent compound, atovaquone. The information is intended to support research and development efforts in the field of malaria chemoprevention.

## Introduction

MMV371 is a prodrug of atovaquone, a well-established antimalarial agent. It has been specifically designed for parenteral, long-acting administration to overcome the adherence challenges associated with daily oral prophylactic regimens.<sup>[1][2][3]</sup> Atovaquone, the active moiety, is currently available in an oral formulation, typically in combination with proguanil, for both the prevention and treatment of malaria.<sup>[4]</sup> This guide will explore the key differences between the parenteral administration of the prodrug MMV371 and the oral administration of its active form, atovaquone, focusing on pharmacokinetic profiles, efficacy considerations, and the underlying mechanism of action.

## Mechanism of Action

Both MMV371, after its conversion to atovaquone, and orally administered atovaquone target the *Plasmodium* parasite's mitochondrial electron transport chain. Specifically, atovaquone is a selective inhibitor of the cytochrome bc<sub>1</sub> complex (Complex III).<sup>[5][6][7][8]</sup> By binding to this complex, atovaquone disrupts the parasite's mitochondrial function, leading to the inhibition of

pyrimidine biosynthesis and ultimately, parasite death.<sup>[5][8]</sup> This mechanism is active against both the liver and blood stages of the parasite.<sup>[1]</sup>



[Click to download full resolution via product page](#)

Mechanism of action of MMV371 and atovaquone.

## Pharmacokinetic Comparison

The primary distinction between MMV371 and oral atovaquone lies in their pharmacokinetic profiles, which are a direct consequence of their different formulations and routes of administration.

| Parameter                                      | MMV371 (Parenteral)                                                      | Atovaquone (Oral)                                                                                                                                                        |
|------------------------------------------------|--------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Administration Route                           | Intramuscular injection                                                  | Oral tablet/suspension                                                                                                                                                   |
| Dosing Frequency                               | Potentially once every 3+ months[2][9][10]                               | Daily[4]                                                                                                                                                                 |
| Absorption                                     | Slow and sustained release from injection site[2]                        | Limited and variable; significantly enhanced by co-administration with fatty food[11][12][13][14]                                                                        |
| Bioavailability                                | Designed for high and prolonged bioavailability of the active moiety[15] | Low and variable; oral suspension has ~2-fold higher bioavailability than tablets.[11] [16] Absolute bioavailability of the suspension is ~47% under fed conditions.[13] |
| Time to Peak Concentration (T <sub>max</sub> ) | Delayed, reflecting the slow-release formulation                         | ~4 hours for the oral suspension[17]                                                                                                                                     |
| Elimination Half-life (Active Moiety)          | Extended due to continuous release from the depot                        | Approximately 2-3 days in adults[11]                                                                                                                                     |
| Metabolism                                     | Prodrug is rapidly converted to active atovaquone in circulation[2]      | No evidence of significant metabolism in humans[11]                                                                                                                      |
| Excretion                                      | Primarily fecal excretion of the active moiety[11]                       | Predominantly excreted unchanged in feces (>90%) [11]                                                                                                                    |

## Preclinical Efficacy and Clinical Development

### MMV371 (Parenteral)

Preclinical studies in animal models have demonstrated the potential for a single intramuscular injection of MMV371 to maintain plasma concentrations of atovaquone above the minimum effective concentration for an extended period. In cynomolgus monkeys, a single 20 mg/kg

injection of an mCBE161 formulation (the development name for MMV371) maintained plasma atovaquone levels for over 30 days.[15][18] Another prodrug formulation maintained levels for over 70 days in the same model.[15][18] In a mouse model, a long-acting injectable formulation of atovaquone nanoparticles provided protection against *Plasmodium berghei* infection.[19]

A first-in-human Phase 1 clinical trial of MMV371 began in late 2024 to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[1][9][10][20] This study will assess different dose levels.[9][10] The ultimate goal is to develop a co-formulation with a partner drug to mitigate the risk of resistance.[9][10]

### Atovaquone (Oral)

Oral atovaquone, in combination with proguanil (A/P), is a well-established and effective regimen for malaria prophylaxis and treatment.[4][21][22] Clinical trials have demonstrated its efficacy against various *Plasmodium* species.[21] However, the requirement for daily dosing can lead to non-adherence, which can compromise its protective effect.[19] Resistance to atovaquone can emerge through single point mutations in the cytochrome b gene.[7]

## Experimental Protocols

### MMV371 Preclinical Pharmacokinetic Studies

Detailed protocols for the preclinical evaluation of MMV371 are described in a 2024 bioRxiv preprint.[15][18][23] A summary of the methodology is provided below:

- **Animal Models:** Cynomolgus monkeys and rats were used to assess the pharmacokinetic profile of different atovaquone prodrug formulations.
- **Administration:** A single intramuscular injection of the prodrug formulation was administered. For comparison, oral atovaquone was also administered to rats.
- **Dosing:** For the injectable formulations in monkeys, a dose of 20 mg/kg was used.[15][18]
- **Sample Collection:** Blood samples were collected at various time points post-administration.
- **Analysis:** Plasma concentrations of atovaquone were quantified using a validated analytical method (e.g., LC-MS/MS).

- Pharmacokinetic Parameters: Key parameters such as Cmax, Tmax, AUC, and the duration for which plasma concentrations remained above the minimal efficacious concentration were determined.

### Atovaquone Oral Bioavailability Study in Humans

A representative experimental design to evaluate the oral bioavailability of atovaquone is as follows, based on published clinical studies:[12][14]

- Study Design: A randomized, crossover study in healthy adult volunteers.
- Treatments:
  - A single oral dose of atovaquone suspension (e.g., 750 mg) administered under fasting conditions.
  - A single oral dose of atovaquone suspension (e.g., 750 mg) administered with a standardized meal (e.g., containing a moderate amount of fat).
- Washout Period: An adequate washout period between treatments (e.g., 2 weeks).
- Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours).
- Analysis: Plasma concentrations of atovaquone are determined using a validated HPLC or LC-MS/MS method.
- Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate pharmacokinetic parameters including AUC0-t, AUC0-inf, Cmax, Tmax, and t1/2. The relative bioavailability of the fed versus fasting state is then calculated.

## Experimental Workflow



[Click to download full resolution via product page](#)

Generalized experimental workflows.

## Conclusion

The development of MMV371 as a long-acting injectable represents a significant advancement in malaria chemoprevention strategy. By providing a parenteral alternative to daily oral atovaquone, MMV371 has the potential to improve adherence and provide sustained protection against malaria. The key advantage of the parenteral route for this agent is the prolonged duration of action, which could translate to a single injection providing protection for three

months or longer. In contrast, oral atovaquone, while effective, is limited by its requirement for daily administration and its variable absorption, which is highly dependent on food intake. Further clinical development of MMV371 will be crucial to fully characterize its safety, efficacy, and pharmacokinetic profile in humans and to realize its potential as a transformative tool in the fight against malaria.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. MMV371 | Medicines for Malaria Venture [mmv.org]
- 2. mmv.org [mmv.org]
- 3. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atovaquone/Proguanil - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Atovaquone/proguanil - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Atovaquone? [synapse.patsnap.com]
- 9. mmv.org [mmv.org]
- 10. First-ever long-acting injectable for malaria prevention administered to study volunteer | Medicines for Malaria Venture [mmv.org]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. Relative bioavailability of atovaquone suspension when administered with an enteral nutrition supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. researchgate.net [researchgate.net]
- 15. A Prodrug Strategy to Reposition Atovaquone as a Long-Acting Injectable for Malaria Chemoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Atovaquone oral bioavailability enhancement using electrospraying technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. Long-acting injectable atovaquone nanomedicines for malaria prophylaxis | Medicine Matters [medicine-matters.blogs.hopkinsmedicine.org]
- 20. international-pharma.com [international-pharma.com]
- 21. Atovaquone-proguanil for treating uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [A Comparative Guide to Antimalarial Agent MMV371: Parenteral vs. Oral Administration]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12381111#antimalarial-agent-37-comparison-of-oral-vs-parenteral-administration>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)